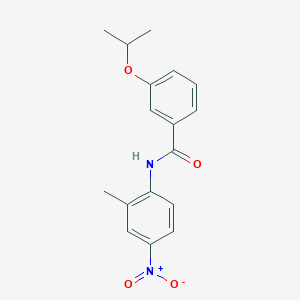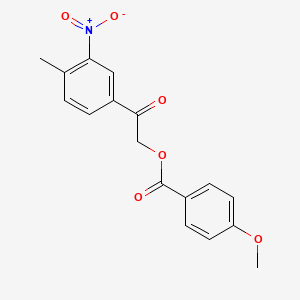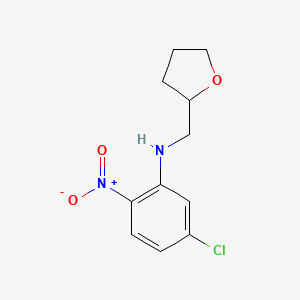![molecular formula C23H24N2O3S2 B3980363 N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-{4-[(phenylthio)methyl]phenyl}alaninamide](/img/structure/B3980363.png)
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-{4-[(phenylthio)methyl]phenyl}alaninamide
Vue d'ensemble
Description
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-{4-[(phenylthio)methyl]phenyl}alaninamide, also known as MPPA, is a compound that has been widely studied for its potential therapeutic applications. MPPA belongs to the class of compounds known as sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities.
Mécanisme D'action
The mechanism of action of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-{4-[(phenylthio)methyl]phenyl}alaninamide involves the inhibition of carbonic anhydrase IX (CAIX) activity. CAIX is an enzyme that is overexpressed in many cancer cells and is involved in regulating the pH of the tumor microenvironment. By inhibiting the activity of CAIX, this compound disrupts the pH balance of the tumor microenvironment, leading to decreased tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit CAIX activity, this compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) in tumors. These effects are believed to contribute to the anti-tumor activity of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-{4-[(phenylthio)methyl]phenyl}alaninamide for lab experiments is its specificity for CAIX inhibition. This makes it a useful tool for studying the role of CAIX in cancer biology and for developing new cancer therapies. However, one limitation of this compound is its low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of future directions for research on N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-{4-[(phenylthio)methyl]phenyl}alaninamide. One area of interest is in the development of new cancer therapies based on this compound or other CAIX inhibitors. Another area of interest is in the development of new methods for delivering this compound or other CAIX inhibitors to tumors, such as through targeted drug delivery systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Applications De Recherche Scientifique
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-{4-[(phenylthio)methyl]phenyl}alaninamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the field of cancer treatment. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This is believed to be due to the ability of this compound to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells and is involved in tumor growth and metastasis.
Propriétés
IUPAC Name |
2-(N-methylsulfonylanilino)-N-[4-(phenylsulfanylmethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S2/c1-18(25(30(2,27)28)21-9-5-3-6-10-21)23(26)24-20-15-13-19(14-16-20)17-29-22-11-7-4-8-12-22/h3-16,18H,17H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBBXCOWJXDVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)CSC2=CC=CC=C2)N(C3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-{[2-(trifluoromethyl)phenyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3980289.png)


![6-{[(5-tert-butyl-2-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3980325.png)

![3-{2-[3-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-2,6,6-trimethyl-1-propyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B3980333.png)
![N-(3-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B3980343.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3980345.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B3980353.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenylbutanamide](/img/structure/B3980360.png)



